molecular formula C20H23ClN2O3S B4927308 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide

Cat. No. B4927308
M. Wt: 406.9 g/mol
InChI Key: PCQCBOLKGJKILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and is commonly referred to as ACPTB.

Mechanism of Action

The mechanism of action of ACPTB involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, molecules that play a role in the inflammatory response. ACPTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
ACPTB has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. ACPTB has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

ACPTB has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and cancer. However, ACPTB has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

There are several future directions for the study of ACPTB. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of ACPTB. Another area of research is the investigation of the potential use of ACPTB in combination with other drugs for the treatment of cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of ACPTB can provide insights into its efficacy and safety for clinical use.
Conclusion:
In conclusion, ACPTB is a chemical compound that has potential therapeutic applications in the treatment of inflammation and cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACPTB have been discussed in this paper. Further research is needed to fully understand the potential of ACPTB as a therapeutic agent.

Synthesis Methods

ACPTB can be synthesized through a multi-step process involving reactions of different chemical compounds. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chlorobenzamide in the presence of a reducing agent. The resulting compound is then reacted with 5-methyl-2-thiophenemethanol and acetic anhydride to yield ACPTB.

Scientific Research Applications

ACPTB has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. ACPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(5-methylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-13-3-5-17(27-13)12-22-20(25)18-11-15(21)4-6-19(18)26-16-7-9-23(10-8-16)14(2)24/h3-6,11,16H,7-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQCBOLKGJKILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide

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